molecular formula C24H26F3N3O5 B10771936 2-[(5R)-4-(2-{3-[(3-methylbutanoyl)oxy]phenyl}acetyl)-8-(trifluoromethyl)-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-5-yl]acetic acid

2-[(5R)-4-(2-{3-[(3-methylbutanoyl)oxy]phenyl}acetyl)-8-(trifluoromethyl)-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-5-yl]acetic acid

Cat. No. B10771936
M. Wt: 493.5 g/mol
InChI Key: CJLZUKCACMUYFP-GOSISDBHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMID25497965C17c involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of PMID25497965C17c would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

PMID25497965C17c undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

PMID25497965C17c has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of PMID25497965C17c involves its interaction with specific molecular targets, leading to modulation of biological pathways. The compound’s structure allows it to bind to target proteins or enzymes, thereby influencing their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

properties

Molecular Formula

C24H26F3N3O5

Molecular Weight

493.5 g/mol

IUPAC Name

2-[(5R)-4-[2-[3-(3-methylbutanoyloxy)phenyl]acetyl]-8-(trifluoromethyl)-1,2,3,5-tetrahydropyrido[2,3-e][1,4]diazepin-5-yl]acetic acid

InChI

InChI=1S/C24H26F3N3O5/c1-14(2)10-22(34)35-16-5-3-4-15(11-16)12-20(31)30-9-8-28-23-17(18(30)13-21(32)33)6-7-19(29-23)24(25,26)27/h3-7,11,14,18H,8-10,12-13H2,1-2H3,(H,28,29)(H,32,33)/t18-/m1/s1

InChI Key

CJLZUKCACMUYFP-GOSISDBHSA-N

Isomeric SMILES

CC(C)CC(=O)OC1=CC=CC(=C1)CC(=O)N2CCNC3=C([C@H]2CC(=O)O)C=CC(=N3)C(F)(F)F

Canonical SMILES

CC(C)CC(=O)OC1=CC=CC(=C1)CC(=O)N2CCNC3=C(C2CC(=O)O)C=CC(=N3)C(F)(F)F

Origin of Product

United States

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